Structural and Functional Profiling of CAS 1805525-24-9 in Preclinical Drug Discovery
Structural and Functional Profiling of CAS 1805525-24-9 in Preclinical Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, highly functionalized benzenesulfonamides serve as privileged scaffolds, particularly in the development of metalloenzyme inhibitors and anti-inflammatory agents. CAS 1805525-24-9 (4-Chloro-2-fluoro-5-methylbenzenesulfonamide) represents a uniquely engineered building block[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, detailing the causality behind its physicochemical properties, and outlines field-proven protocols for its orthogonal derivatization and analytical validation.
Molecular Architecture & Physicochemical Causality
The utility of CAS 1805525-24-9 stems from its precise substitution pattern, which offers orthogonal reactivity and tunable pharmacodynamics. With a molecular weight of 223.65 g/mol and a formula of C₇H₇ClFNO₂S , the scaffold is compact yet densely functionalized[2].
Each substituent plays a distinct, causal role in both synthetic reactivity and biological target engagement:
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C1-Sulfonamide (-SO₂NH₂): Acts as the primary pharmacophore. In biological systems, the deprotonated sulfonamide nitrogen coordinates directly with metal ions (e.g., the catalytic Zn²⁺ in Carbonic Anhydrases)[3].
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C2-Fluoro (-F): The high electronegativity of the ortho-fluorine exerts a strong inductive electron-withdrawing effect, lowering the pKₐ of the adjacent sulfonamide group. This ensures a higher fraction of the molecule is ionized at physiological pH, enhancing zinc-binding affinity[3]. Synthetically, it serves as an activated electrophilic site for Nucleophilic Aromatic Substitution (SₙAr).
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C4-Chloro (-Cl): Provides lipophilic bulk to occupy hydrophobic binding pockets. The carbon-chlorine bond is also a latent handle for palladium-catalyzed cross-coupling reactions.
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C5-Methyl (-CH₃): Imparts a steric boundary that restricts the rotational freedom of adjacent groups. It also serves as a synthetic handle for benzylic functionalization.
Figure 1: Site-specific reactivity map of CAS 1805525-24-9 illustrating orthogonal functionalization.
Synthetic Utility: Orthogonal Derivatization Strategies
The true value of this building block lies in its orthogonal reactivity, allowing medicinal chemists to functionalize specific sites without protecting groups.
Nucleophilic Aromatic Substitution (SₙAr) at C2
The Causality: The strong electron-withdrawing nature of the -SO₂NH₂ group depletes electron density at the ortho and para positions. The C2-fluorine atom further polarizes the C-F bond, rendering the C2 carbon highly electrophilic. Because fluoride is an excellent leaving group in SₙAr reactions (due to the stabilization of the intermediate Meisenheimer complex), nucleophiles can selectively displace the fluorine atom under mild basic conditions[4].
Standard Protocol: C2-Amination
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Preparation: Dissolve 1.0 eq of CAS 1805525-24-9 in anhydrous DMSO (0.2 M concentration).
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Activation: Add 2.5 eq of a secondary amine (e.g., morpholine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess base acts as an acid scavenger for the generated HF.
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Reaction: Heat the mixture to 80°C for 4–6 hours under an inert argon atmosphere.
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Workup: Quench with ice water. The sulfonamide product will typically precipitate. Filter and wash with cold water, or extract with EtOAc if the product is highly lipophilic.
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Experience Note: Sulfonamides often streak on normal-phase silica gel TLC. Use 1–2% glacial acetic acid in your EtOAc/Hexane eluent to sharpen the spots during reaction monitoring.
Benzylic Functionalization at C5
To extend the scaffold outward, the C5-methyl group can be converted into a bromomethyl handle via radical bromination. Standard Protocol: Wohl-Ziegler Bromination
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Suspend 1.0 eq of the scaffold in degassed carbon tetrachloride (CCl₄) or trifluorotoluene.
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Add 1.1 eq of N-Bromosuccinimide (NBS) and 0.1 eq of Azobisisobutyronitrile (AIBN) as a radical initiator.
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Reflux under a 500W halogen lamp for 3 hours. The reaction is complete when the dense NBS powder is replaced by buoyant succinimide at the surface of the solvent.
Analytical Characterization: A Self-Validating Protocol
Trust in a chemical building block requires a self-validating analytical system. The structural integrity of CAS 1805525-24-9 can be definitively proven by combining mass spectrometry with regiochemical NMR assignments.
LC-MS Methodology
Because the ortho-fluoro group lowers the pKₐ of the sulfonamide to approximately 7.5, the molecule ionizes exceptionally well in Negative Electrospray Ionization (ESI-) mode.
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Expected Result: A dominant [M-H]⁻ peak at m/z 222 . The presence of the chlorine atom will also yield a characteristic M+2 isotope peak at m/z 224 in a 3:1 ratio, confirming the halogen's presence.
NMR Regiochemical Assignment (¹H and ¹⁹F)
The ¹H-NMR spectrum of this compound provides an internal logic check for its substitution pattern. The aromatic ring contains only two isolated protons: H3 and H6.
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H3 Signal: Located between the C2-fluoro and C4-chloro groups. It will exhibit a distinct scalar coupling with the ¹⁹F nucleus ( 3JHF≈8−10 Hz), appearing as a doublet .
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H6 Signal: Flanked by the C1-sulfonamide and C5-methyl groups. Because it does not have an adjacent fluorine or proton, it will appear as a singlet (or a very fine quartet if long-range allylic coupling to the methyl group is resolved, 4JHH≈1 Hz).
Figure 2: Self-validating analytical workflow for structural confirmation of the scaffold.
Quantitative Data Summaries
The following tables summarize the critical physicochemical and analytical data required for laboratory integration.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 1805525-24-9 | Unique chemical identifier[1]. |
| Molecular Formula | C₇H₇ClFNO₂S | Highly substituted benzenoid system. |
| Molecular Weight | 223.65 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2]. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for target engagement (e.g., enzyme active sites). |
| Hydrogen Bond Acceptors | 3 (-SO₂, -F) | Facilitates aqueous solubility and receptor interaction. |
Table 2: Expected Analytical Validation Data
| Analytical Technique | Target Signal | Interpretation |
| LC-MS (ESI-) | m/z 222 [M-H]⁻ | Confirms molecular weight; acidic sulfonamide readily loses a proton. |
| LC-MS (Isotope) | m/z 224 (3:1 ratio) | Confirms the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl). |
| ¹H-NMR (DMSO-d₆) | ~7.6 ppm (d, 1H, J=9Hz) | H3 proton, split by the adjacent C2-Fluorine. |
| ¹H-NMR (DMSO-d₆) | ~7.8 ppm (s, 1H) | H6 proton, isolated singlet. |
| ¹H-NMR (DMSO-d₆) | ~7.5 ppm (br s, 2H) | Sulfonamide -NH₂ protons (exchangeable with D₂O). |
| ¹H-NMR (DMSO-d₆) | ~2.3 ppm (s, 3H) | C5-Methyl group. |
References
- ChemicalBook.4-Chloro-2-fluoro-5-methylbenzenesulfonamide | 1805525-24-9. Retrieved March 28, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWTVbKB_RNBapwKbO-4VRfBQN6nASJIDM6SM9LpULozUHzLqLcyj_VPkJxYtks1J5wDj3afxwN6usTMcUzyiDL-75F2wguJgPxiAIW5HVXHKB5wWDpRc490FlQMswssh62mkwXGKwBke6sH3RjbISJtGeQG8H1DAISVZE0NT0]
- ResearchGate.Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Retrieved March 28, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9bAESaLULgDvWe0jTmoLmRZbT-aJ4qBTGmTA_eB6GOCF94wSrMXAm6R7L7cej1m7q2uYMyeXy0T0Bj15MP1R-W5NWNmH7nwCHFK4MZHyJwtvfmGTBfQJh-2k3Cz73k_rbAI34jPQ1aTlIyqqhTRpeVwuTr37G2zjYS4Oc6aEQlhfzCoytLI4HcFPb4Vkl5u7K7MOuud4w1e81GfndKT_dfE9ixsXPJtZa7S-dtDMKMiZii4GNGdsk3MeDF-HnFuLbUw4Og9R5ET3HqSnVNUX5JvQTCak4Guajp9r1XO4=]
- ACS Publications - The Journal of Organic Chemistry.SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications. Retrieved March 28, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsiJbcEO6kN5kZxk2dx2EJK-mB8hlIyV9c_cM2tpiSkR3hm2LRDgXT4LNnkBbWZoWqqdAYRffda-2ANLyywOfsT5JECix4HZzkkfD_vPuIoRtkEPlzYZngvXUrXUBckh0uTMwyV8giTXSSoQ==]
